molecular formula C21H20FN3O2 B5313731 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid

Katalognummer B5313731
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: QOJJQLHBNKABBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid, also known as JNJ-40411813, is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic effects.

Wirkmechanismus

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid can modulate the release of several neurotransmitters, including dopamine and norepinephrine. This modulation can lead to the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in mood regulation and cognitive function. Additionally, 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a stress response system that is implicated in depression and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid is its selectivity for the 5-HT2C receptor, which reduces the potential for off-target effects. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid is its potential for adverse effects, including sedation and motor impairment.

Zukünftige Richtungen

There are several potential future directions for research on 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid. One area of interest is the compound's potential as a treatment for drug addiction and withdrawal. Additionally, further investigation of the compound's effects on neurotransmitter systems and brain regions involved in mood and cognitive function could provide insights into its therapeutic potential. Finally, the development of new analogs and derivatives of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

Synthesemethoden

The synthesis of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid involves a multi-step process that includes the preparation of the quinoxaline ring, the piperidine ring, and the carboxylic acid group. The final step involves the coupling of the quinoxaline and piperidine rings to form the target compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid has shown promising results in various preclinical studies, including its potential as a treatment for depression, anxiety, and cognitive impairment. It has also been investigated as a potential treatment for drug addiction and withdrawal. The compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.

Eigenschaften

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-8-6-15(7-9-16)12-21(20(26)27)10-3-11-25(14-21)19-13-23-17-4-1-2-5-18(17)24-19/h1-2,4-9,13H,3,10-12,14H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJJQLHBNKABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)(CC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.